C-5 Regioselective Lithiation
1-Phenyl-1,2,4-triazole undergoes directed lithiation exclusively at the C-5 position of the triazole ring, enabling predictable, high-yield introduction of electrophiles at this site [1]. This regioselectivity is a direct consequence of the 1-phenyl substitution pattern and contrasts with the lack of such selectivity in the parent 1H-1,2,4-triazole or the different directing effects of the 4-phenyl isomer.
| Evidence Dimension | Regioselectivity of lithiation |
|---|---|
| Target Compound Data | Exclusive lithiation at C-5 |
| Comparator Or Baseline | Parent 1H-1,2,4-triazole or 4-phenyl-1,2,4-triazole |
| Quantified Difference | Qualitative difference in regiochemical outcome |
| Conditions | n-Butyllithium in tetrahydrofuran at low temperature |
Why This Matters
This predictable reactivity makes 1-phenyl-1H-1,2,4-triazole a versatile and reliable building block for constructing diverse C-5 substituted 1,2,4-triazole libraries, a capability not offered by the unsubstituted core or other regioisomers.
- [1] Micetich, R. G. The Sequential Lithiation of 1-Phenyl-1,2,4-triazoles. Canadian Journal of Chemistry, 1970, 48(13), 2006-2010. View Source
